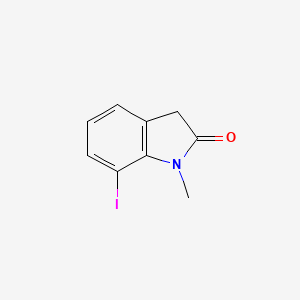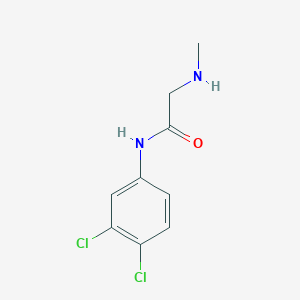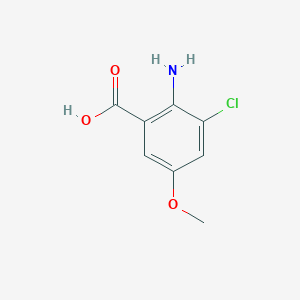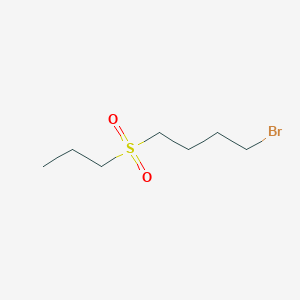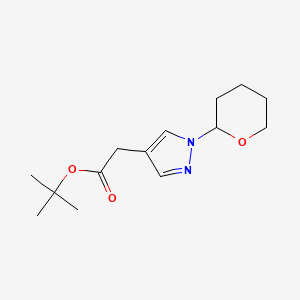
tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate is an organic compound that features a pyrazole ring substituted with a tetrahydropyran group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride.
Esterification: The final step involves esterification with tert-butyl bromoacetate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the ester group.
Substitution: Nucleophilic substitution reactions can be employed to replace the tetrahydropyran group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to enzymes or receptors and modulating their activity. The tetrahydropyran group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-3-yl)acetate
- tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)acetate
- tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)propanoate
Uniqueness
The unique combination of the pyrazole ring and the tetrahydropyran group in tert-Butyl 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)acetate provides distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with enzymes and receptors, making it a valuable tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C14H22N2O3 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl 2-[1-(oxan-2-yl)pyrazol-4-yl]acetate |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)8-11-9-15-16(10-11)12-6-4-5-7-18-12/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
RCGCZNQJVMSVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CN(N=C1)C2CCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



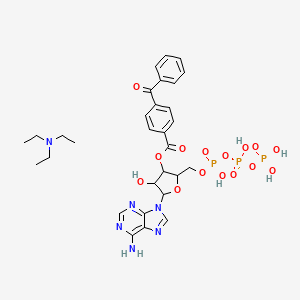
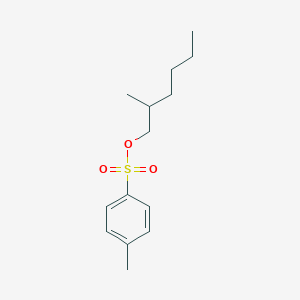
![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)
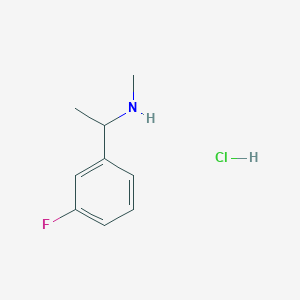
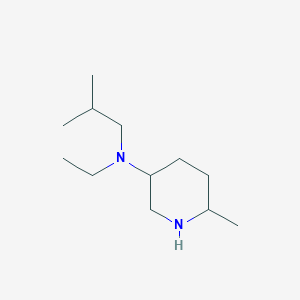
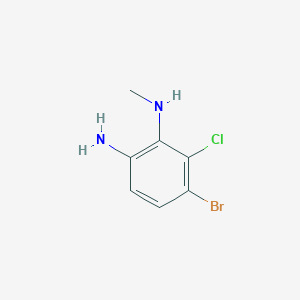

![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)
